

physicochemical properties of 3,6-Di(1H-imidazol-1-yl)pyridazine

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Compound of Interest

Compound Name: 3,6-Di(1H-imidazol-1-yl)pyridazine

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In-Depth Technical Guide to 3,6-Di(1H-imidazol-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound **3,6-Di(1H-imidazol-1-yl)pyridazine**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and coordination chemistry.

Core Physicochemical Properties

3,6-Di(1H-imidazol-1-yl)pyridazine is a symmetrical molecule featuring a central pyridazine ring substituted with two imidazole rings. Its chemical structure and basic identifiers are provided below.

Table 1: Core Compound Identification

Identifier	Value
IUPAC Name	3,6-di(1H-imidazol-1-yl)pyridazine
CAS Number	177648-99-6[1]
Molecular Formula	C ₁₀ H ₈ N ₆ [1]
Molecular Weight	212.21 g/mol [2]

While experimentally determined physicochemical data for **3,6-Di(1H-imidazol-1-yl)pyridazine** are limited in publicly available literature, some properties have been predicted through computational models.

Table 2: Predicted Physicochemical Properties

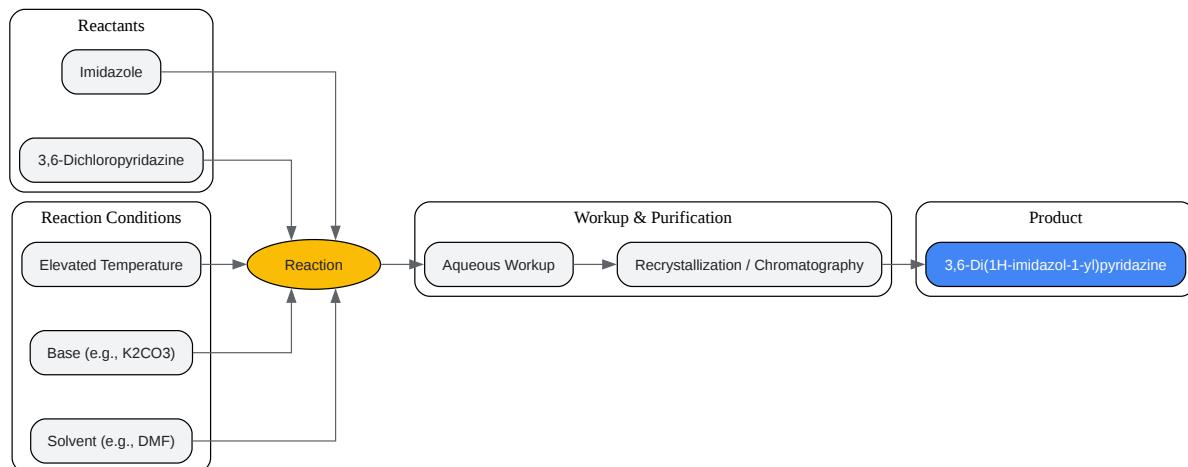
Property	Predicted Value	Source
Boiling Point	528.9±35.0 °C	MySkinRecipes[2]
Density	1.42±0.1 g/cm ³	MySkinRecipes[2]

It is important to note that these values are predictions and should be confirmed through experimental validation.

Synthesis and Characterization

The synthesis of **3,6-Di(1H-imidazol-1-yl)pyridazine** is not extensively detailed in the scientific literature. However, based on the general synthesis of substituted pyridazines, a plausible synthetic route involves the nucleophilic substitution of a 3,6-dihalopyridazine with imidazole.

Experimental Workflow: Synthesis of 3,6-Di(1H-imidazol-1-yl)pyridazine

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A plausible synthetic workflow for **3,6-Di(1H-imidazol-1-yl)pyridazine**.

Detailed Methodologies

Synthesis of 3,6-Dichloropyridazine (Precursor)

A common method for the synthesis of the precursor, 3,6-dichloropyridazine, involves the reaction of maleic hydrazide with a chlorinating agent like phosphorus oxychloride.

Reaction of 3,6-Dichloropyridazine with Imidazole

While a specific protocol for the title compound is not available, a general procedure for the synthesis of similar compounds involves dissolving 3,6-dichloropyridazine in a suitable solvent

such as dimethylformamide (DMF), followed by the addition of imidazole and a base (e.g., potassium carbonate). The reaction mixture is then heated to drive the nucleophilic aromatic substitution. After completion, the product is isolated through standard aqueous workup procedures and purified by recrystallization or column chromatography.

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Potential Biological Activities and Signaling Pathways

Direct biological studies on **3,6-Di(1H-imidazol-1-yl)pyridazine** are scarce. However, the pyridazine and imidazole moieties are prevalent in many biologically active compounds, suggesting potential therapeutic applications. The broader class of imidazo[1,2-b]pyridazines has been investigated for various biological activities.

Potential as Kinase Inhibitors:

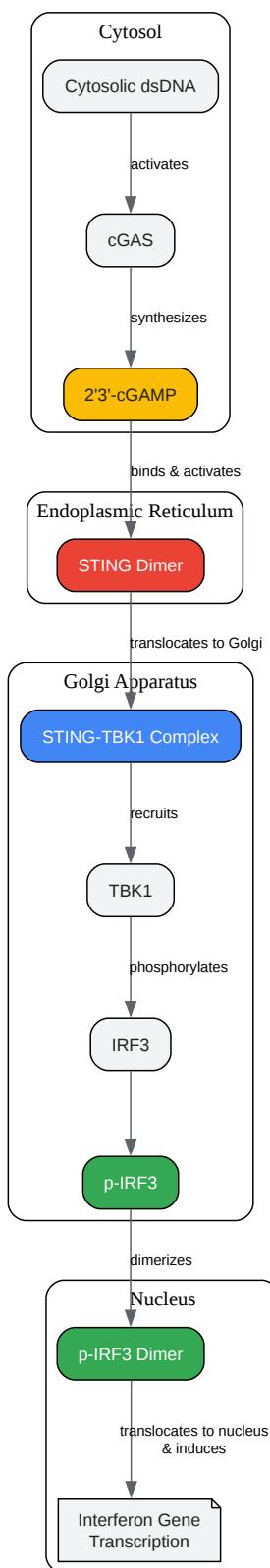
Several studies have highlighted the potential of pyridazine derivatives as kinase inhibitors. For instance, related imidazo[1,2-b]pyridazines have been explored as inhibitors of DYRK kinases, Mps1 kinase, and Tyk2 pseudokinase. Given the structural similarities, **3,6-Di(1H-imidazol-1-yl)pyridazine** could potentially exhibit inhibitory activity against various kinases involved in cell signaling pathways crucial for cancer and inflammatory diseases.

Potential as STING Agonists:

Recent research has identified 3-(fluoro-imidazolyl)pyridazine derivatives as potent agonists of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system, and its activation has shown promise in cancer immunotherapy. The presence of the imidazole and pyridazine rings in **3,6-Di(1H-imidazol-1-yl)pyridazine** suggests it could be investigated for similar activity.

STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway, which could be a potential target for compounds like **3,6-Di(1H-imidazol-1-yl)pyridazine**.



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Simplified diagram of the STING signaling pathway.

Conclusion

3,6-Di(1H-imidazol-1-yl)pyridazine is a molecule with potential applications in medicinal chemistry and materials science. While comprehensive experimental data on its physicochemical properties are currently lacking, its structural features suggest it may be a valuable scaffold for the development of novel kinase inhibitors or immunomodulatory agents. Further research is warranted to fully characterize this compound and explore its biological activities. This guide provides a foundational understanding to support such future investigations.

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References

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